molecular formula C9H10ClNO3 B1428063 Methyl 2-amino-3-chloro-5-methoxybenzoate CAS No. 1247737-26-3

Methyl 2-amino-3-chloro-5-methoxybenzoate

Cat. No.: B1428063
CAS No.: 1247737-26-3
M. Wt: 215.63 g/mol
InChI Key: AVJJZVFKZDFADY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-5-methoxybenzoate typically involves the chlorination of 2-amino-3-methylbenzoic acid followed by esterification. One common method starts with 2-amino-3-methylbenzoic acid, which undergoes chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the formation of 2-amino-3-chloro-5-methylbenzoic acid. This intermediate is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The chlorination and esterification steps are carefully monitored, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: N-chlorosuccinimide (NCS) in DMF.

    Esterification: Methanol with an acid catalyst.

    Suzuki Coupling: Boronic acid, palladium catalyst, and a base such as potassium carbonate.

Major Products

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Different amines.

Scientific Research Applications

Methyl 2-amino-3-chloro-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-methoxybenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of functional groups like the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chlorobenzoate: Similar structure but lacks the methoxy group.

    Methyl 2-methoxybenzoate: Similar structure but lacks the amino and chlorine groups.

    2-Amino-3-chloro-5-methylbenzoic acid: Similar structure but in acid form instead of ester.

Uniqueness

Methyl 2-amino-3-chloro-5-methoxybenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJJZVFKZDFADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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